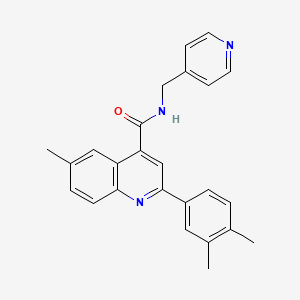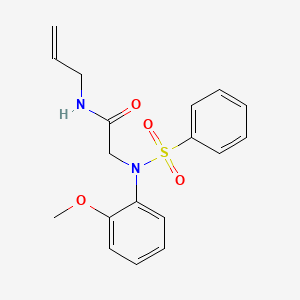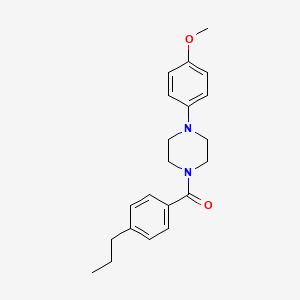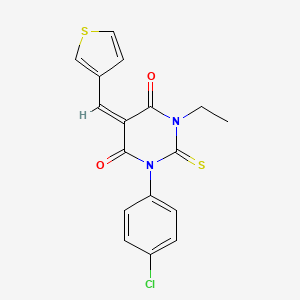
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
説明
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as DMQX, is a potent and selective antagonist of the ionotropic glutamate receptor. This compound has been widely studied for its potential applications in the treatment of neurological disorders, such as epilepsy, depression, and chronic pain.
作用機序
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By blocking the activity of this receptor, this compound can reduce the excitability of neurons and prevent the excessive release of glutamate, which is believed to contribute to the development of neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity and increase seizure threshold in animal models of epilepsy. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
実験室実験の利点と制限
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA receptor, making it a useful tool for studying the role of this receptor in neurological disorders. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties in animal models, making it a promising candidate for further development as a therapeutic agent.
However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule to synthesize, which may limit its availability for research purposes. Additionally, this compound has been shown to have some off-target effects on other glutamate receptor subtypes, which may complicate the interpretation of experimental results.
将来の方向性
There are several potential future directions for research on 2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. One area of focus could be the development of more efficient and scalable synthesis methods for this compound, which would make it more widely available for research purposes. Another area of focus could be the development of more selective AMPA receptor antagonists, which would allow for more precise targeting of this receptor subtype. Additionally, further research could be conducted to explore the potential therapeutic applications of this compound in neurological disorders, including epilepsy, depression, and chronic pain.
科学的研究の応用
2-(3,4-dimethylphenyl)-6-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in the treatment of neurological disorders. It has been shown to be a potent and selective antagonist of the ionotropic glutamate receptor, which plays a key role in the pathophysiology of many neurological disorders. This compound has been shown to have anticonvulsant, antidepressant, and analgesic effects in animal models, making it a promising candidate for the treatment of epilepsy, depression, and chronic pain.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-6-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-4-7-23-21(12-16)22(25(29)27-15-19-8-10-26-11-9-19)14-24(28-23)20-6-5-17(2)18(3)13-20/h4-14H,15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGXHJDTMEWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)NCC3=CC=NC=C3)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-2-[({[4-methyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4838824.png)
![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)
![N-(3-chloro-4-cyanophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4838849.png)

![N-cyclopropyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4838856.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4838874.png)
![methyl 4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B4838881.png)

![2-chloro-4-(3-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B4838892.png)
![4-(1-piperidinyl)-6-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B4838909.png)


![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4838926.png)
